(4-(4-(Methylthio)benzo[d]thiazol-2-yl)piperazin-1-yl)(naphthalen-1-yl)methanone (4-(4-(Methylthio)benzo[d]thiazol-2-yl)piperazin-1-yl)(naphthalen-1-yl)methanone
Brand Name: Vulcanchem
CAS No.: 923505-66-2
VCID: VC8321517
InChI: InChI=1S/C23H21N3OS2/c1-28-19-10-5-11-20-21(19)24-23(29-20)26-14-12-25(13-15-26)22(27)18-9-4-7-16-6-2-3-8-17(16)18/h2-11H,12-15H2,1H3
SMILES: CSC1=CC=CC2=C1N=C(S2)N3CCN(CC3)C(=O)C4=CC=CC5=CC=CC=C54
Molecular Formula: C23H21N3OS2
Molecular Weight: 419.6 g/mol

(4-(4-(Methylthio)benzo[d]thiazol-2-yl)piperazin-1-yl)(naphthalen-1-yl)methanone

CAS No.: 923505-66-2

Cat. No.: VC8321517

Molecular Formula: C23H21N3OS2

Molecular Weight: 419.6 g/mol

* For research use only. Not for human or veterinary use.

(4-(4-(Methylthio)benzo[d]thiazol-2-yl)piperazin-1-yl)(naphthalen-1-yl)methanone - 923505-66-2

Specification

CAS No. 923505-66-2
Molecular Formula C23H21N3OS2
Molecular Weight 419.6 g/mol
IUPAC Name [4-(4-methylsulfanyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-naphthalen-1-ylmethanone
Standard InChI InChI=1S/C23H21N3OS2/c1-28-19-10-5-11-20-21(19)24-23(29-20)26-14-12-25(13-15-26)22(27)18-9-4-7-16-6-2-3-8-17(16)18/h2-11H,12-15H2,1H3
Standard InChI Key SMJYGLZDANPOGW-UHFFFAOYSA-N
SMILES CSC1=CC=CC2=C1N=C(S2)N3CCN(CC3)C(=O)C4=CC=CC5=CC=CC=C54
Canonical SMILES CSC1=CC=CC2=C1N=C(S2)N3CCN(CC3)C(=O)C4=CC=CC5=CC=CC=C54

Introduction

The compound (4-(4-(Methylthio)benzo[d]thiazol-2-yl)piperazin-1-yl)(naphthalen-1-yl)methanone is a complex organic molecule featuring a benzo[d]thiazole moiety linked to a piperazine ring, which is further connected to a naphthalen-1-yl group through a methanone structure. This unique arrangement of functional groups suggests potential biological activities and applications in medicinal chemistry.

Synthesis Methods

The synthesis of (4-(4-(Methylthio)benzo[d]thiazol-2-yl)piperazin-1-yl)(naphthalen-1-yl)methanone typically involves multi-step reactions. A common approach includes:

  • Formation of the Benzothiazole Ring: This can be achieved through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.

  • Introduction of the Piperazine Ring: The benzothiazole intermediate is then reacted with piperazine under appropriate conditions to form the piperazinyl benzothiazole derivative.

  • Attachment of the Naphthalen-1-yl Group: Finally, the naphthalen-1-yl group is introduced through a condensation reaction, often using naphthalene-1-carbonyl chloride as the starting material.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

  • Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.

  • Reduction: The benzothiazole ring can be reduced under specific conditions to yield dihydrobenzothiazole derivatives.

  • Substitution: The naphthalen-1-yl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.

Biological Activity and Potential Applications

Compounds with similar structures often exhibit significant biological activities, including antimicrobial and anticancer properties. The presence of both electron-donating and electron-withdrawing functionalities in (4-(4-(Methylthio)benzo[d]thiazol-2-yl)piperazin-1-yl)(naphthalen-1-yl)methanone suggests potential interactions within biological systems, enhancing its pharmacological profile.

Comparison with Similar Compounds

Similar compounds include other benzothiazole derivatives, such as (2,4-Dimethylthiazol-5-yl)(4-(4-(methylthio)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone and 2-(4-(4-(Methylthio)benzo[d]thiazol-2-yl)piperazin-1-yl)phenol. These compounds share structural similarities but differ in their attached functional groups, influencing their biological activities and applications.

Compound NameStructureNotable Activity
(2,4-Dimethylthiazol-5-yl)(4-(4-(methylthio)benzo[d]thiazol-2-yl)piperazin-1-yl)methanoneContains a dimethylthiazol-5-yl groupPotential biological activities
2-(4-(4-(Methylthio)benzo[d]thiazol-2-yl)piperazin-1-yl)phenolFeatures a phenol groupAntimicrobial and antifungal properties

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